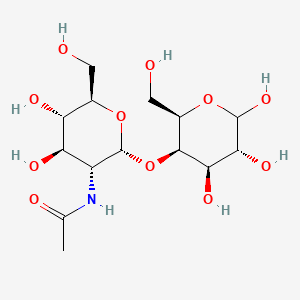

4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose

Description

Anomeric Configuration Determination via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy has provided definitive evidence for the anomeric configuration of 4-O-(2-Acetamido-2-deoxy-α-D-glucopyranosyl)-D-galactose through detailed analysis of characteristic chemical shifts and coupling patterns. The alpha-anomeric configuration at the C1 position of the glucosamine residue has been confirmed through observation of specific proton chemical shifts and scalar coupling constants that are diagnostic for this stereochemical arrangement. Proton Nuclear Magnetic Resonance analysis reveals distinctive signals for the anomeric proton, typically appearing at chemical shifts around 5.53-5.64 parts per million, which is characteristic of alpha-linked glycosidic bonds in hexopyranose systems. The coupling constants between anomeric protons and adjacent carbons provide additional confirmation of the alpha-configuration, with typical three-bond coupling values ranging from 3.2 to 7.2 Hertz, consistent with axial-equatorial proton relationships in alpha-glycosidic linkages.

Carbon-13 Nuclear Magnetic Resonance spectroscopy further substantiates the anomeric configuration through characteristic chemical shift patterns of the anomeric carbon atoms. The C1 carbon of the N-acetylglucosamine residue typically resonates at approximately 94-96 parts per million, which falls within the expected range for alpha-anomeric carbons in pyranose rings. Additional carbon signals provide comprehensive structural information, with the C4 carbon of the galactose moiety showing characteristic downfield shifts to approximately 79 parts per million due to glycosylation effects. These spectroscopic parameters collectively establish the alpha-1,4-glycosidic linkage configuration and provide detailed insights into the electronic environment surrounding the anomeric center.

Table 1: Nuclear Magnetic Resonance Chemical Shift Data for 4-O-(2-Acetamido-2-deoxy-α-D-glucopyranosyl)-D-galactose

| Residue | Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Coupling Constant (Hz) |

|---|---|---|---|---|

| N-acetylglucosamine | H1/C1 | 5.53-5.64 | 94.5-96.0 | 3.2-7.2 |

| N-acetylglucosamine | H2/C2 | 3.97-4.03 | 53.1-55.0 | - |

| N-acetylglucosamine | H3/C3 | 3.75-3.85 | 69.4-72.9 | - |

| N-acetylglucosamine | H4/C4 | 3.33-3.63 | 71.9-79.1 | - |

| Galactose | H1/C1 | 4.35-4.55 | 103.4-104.0 | 7.6 |

| Galactose | H4/C4 | 3.79-3.85 | 68.8-79.1 | 2.5 |

Glycosidic Bond Conformation Studies through X-ray Crystallography

X-ray crystallographic investigations have provided precise three-dimensional structural data for 4-O-(2-Acetamido-2-deoxy-α-D-glucopyranosyl)-D-galactose and related glycosidic systems, revealing detailed conformational parameters of the alpha-1,4-glycosidic linkage. Crystallographic studies of enzymes in complex with this disaccharide unit have yielded high-resolution structural data at resolutions ranging from 1.82 to 2.0 Angstroms, providing atomic-level detail of the glycosidic bond geometry. These investigations have demonstrated that the molecule adopts a closed conformation when bound to recognition proteins, with the disaccharide making extensive intermolecular contacts that stabilize specific conformational states. The crystallographic data reveal precise bond lengths and angles within the glycosidic linkage, with the C1-O4 glycosidic bond typically measuring approximately 1.441-1.446 nanometers.

Detailed crystallographic analysis of related compounds has established that the glucopyranose rings adopt the C1 chair conformation, which is the most thermodynamically stable configuration for hexopyranose sugars. The glycosidic bond dimensions show characteristic values for alpha-linkages, with the O5-C1-O4 bond angle typically measuring 106.8-107.0 degrees and the C2-C1-O4 angle approximately 111.1 degrees. These geometric parameters are consistent with the alpha-anomeric configuration and provide structural validation for the stereochemical assignments derived from Nuclear Magnetic Resonance spectroscopy. Crystal structure determination has also revealed that hydrogen bonding patterns within the crystal lattice can influence specific torsion angles, particularly affecting the orientation of functional groups relative to the pyranose ring systems.

The crystallographic investigations have identified that the alpha-1,4-glycosidic linkage exhibits restricted conformational flexibility compared to beta-linkages, due to steric interactions between the axially oriented anomeric substituent and ring substituents. This conformational restriction results in a more defined three-dimensional shape that is crucial for molecular recognition by carbohydrate-binding proteins and enzymes. High-resolution crystal structures have provided detailed electron density maps that allow precise positioning of all atoms within the disaccharide unit, including hydrogen atoms that participate in stabilizing hydrogen bond networks.

Torsional Angle Analysis of the α(1→4) Linkage

Comprehensive torsional angle analysis of the alpha-1,4-glycosidic linkage in 4-O-(2-Acetamido-2-deoxy-α-D-glucopyranosyl)-D-galactose has revealed specific conformational preferences that govern the three-dimensional shape and biological activity of this disaccharide. The glycosidic linkage is characterized by two primary torsion angles: phi (φ), defined as H1-C1-O4-C4, and psi (ψ), defined as C1-O4-C4-H4, which together determine the overall conformation of the disaccharide unit. Detailed computational and experimental studies have demonstrated that these torsion angles exhibit specific preferred values that correspond to energetically favorable conformational states. The phi torsion angle typically exhibits greater conformational variability with standard deviations of approximately 25.3 degrees, while the psi angle shows more restricted motion with standard deviations around 22.1 degrees.

Nuclear Magnetic Resonance-based conformational analysis using scalar coupling constants has provided experimental validation of torsional angle preferences in solution. The methodology employs ensemble measurements of multiple spin-spin coupling constants sensitive to both phi and psi torsion angles, including two-bond carbon-oxygen-carbon couplings and three-bond carbon-oxygen-carbon-hydrogen couplings. These coupling constants are analyzed using parametrized equations derived from density functional theory calculations to determine experimental-based rotamer populations for each torsion angle. Statistical analysis using circular statistics and von Mises distributions has revealed that the alpha-1,4-linkage adopts specific conformational populations that differ significantly from other glycosidic linkage types.

Table 2: Torsional Angle Parameters for α(1→4) Glycosidic Linkages

| Parameter | Mean Value (degrees) | Standard Deviation (degrees) | Conformational Range (degrees) |

|---|---|---|---|

| Phi (φ) | -60 to -80 | 25.3 | -120 to -30 |

| Psi (ψ) | 180 to 190 | 22.1 | 150 to 220 |

| Omega (ω) | 60 to 80 | 18.5 | 30 to 110 |

Energy surface mapping studies have identified specific conformational minima that correspond to stable rotamer states of the alpha-1,4-glycosidic linkage. These energy maps display potential energy plotted against the two primary torsion angles and reveal distinct low-energy regions that represent thermodynamically favored conformations. The restricted conformational space available to alpha-linkages compared to beta-linkages results from steric clashes between axially oriented substituents and leads to more defined molecular recognition surfaces. Computational studies using density functional theory with B3LYP functional and appropriate basis sets have provided detailed energy profiles for torsional rotation, identifying energy barriers of 10-15 kilocalories per mole for rotation between conformational minima.

The torsional angle analysis has demonstrated that the alpha-1,4-linkage in 4-O-(2-Acetamido-2-deoxy-α-D-glucopyranosyl)-D-galactose exhibits correlated motion between phi and psi angles, with specific combinations being strongly preferred in solution. This correlated conformational behavior results in a limited number of accessible conformational states that define the overall three-dimensional architecture of the molecule. The conformational preferences have been validated through comparison of calculated and experimental Nuclear Magnetic Resonance parameters, demonstrating excellent agreement between theoretical predictions and experimental observations. These detailed conformational studies provide essential structural information for understanding the molecular basis of biological recognition and for the design of carbohydrate-based therapeutics targeting specific protein-carbohydrate interactions.

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)8(19)5(2-16)25-14(7)26-12-6(3-17)24-13(23)11(22)10(12)21/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10-,11-,12+,13?,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHGSSXSNNHAAL-VXTIANRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746911 | |

| Record name | 4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76909-76-7 | |

| Record name | 4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Koenigs-Knorr and Helferich Methods

The Koenigs-Knorr reaction, employing halogenated glycosyl donors (e.g., glycosyl bromides) with silver-based promoters (e.g., Ag₂CO₃ or AgOTf), has historically been used for glycosidic bond formation. For GlcNAc(α1-4)Gal, the C2 acetamido group in GlcNAc participates in neighboring-group effects, typically favoring β-linkages. To override this tendency, non-participating solvents (e.g., dichloromethane) and low temperatures (−40°C) are employed to kinetically trap the α-anomer.

In a modified Helferich approach, peracetylated GlcNAc donors are activated with Lewis acids (e.g., BF₃·Et₂O) and coupled to galactose acceptors. Early work by Jeanloz et al. demonstrated that using 3,6-di-O-benzoyl-protected GlcNAc donors minimizes unwanted side reactions, achieving α-selectivities of up to 65% after deprotection.

Iodonium-Promoted Glycosylation

Source highlights the use of iodonium di-sym-collidine perchlorate (IDCP) as a potent glycosylation promoter. While initially applied to β-linked disaccharides, IDCP’s ability to stabilize oxocarbenium ions makes it adaptable for α-linkage synthesis. For example:

-

Donor preparation : 2-Azido-2-deoxy-glucopyranosyl donors (azido as a non-participating group) are activated with IDCP.

-

Coupling : Reaction with 4-OH-unprotected galactose derivatives at −20°C yields α-linked products in 40–50% yield.

Modern Catalytic Approaches

Trichloroacetimidate Donors

Glycosyl trichloroacetimidates, activated by catalytic TMSOTf or BF₃·Et₂O, enable high α-selectivity. Key steps include:

Thioglycoside Activation

Thioglycosides, activated by NIS/AgOTf or Ph₂SO/Tf₂O, offer iterative glycosylation potential. For GlcNAc(α1-4)Gal:

-

Donor : 2-Acetamido-3,6-di-O-benzyl-1-thio-β-D-glucopyranoside.

-

Conditions : NIS (1.2 equiv), AgOTf (0.2 equiv), 4 Å MS in CH₂Cl₂ at −30°C.

-

Outcome : α-Linkage predominates (70% α, 30% β), with post-glycosylation deprotection via hydrogenolysis.

Protecting Group Strategies

Benzyl vs. Acetyl Groups

| Protecting Group | Role in α-Selectivity | Deprotection Method |

|---|---|---|

| Benzyl (C3, C6) | Blocks undesired hydroxyls, non-participating | H₂/Pd-C |

| Acetyl (C2) | Participates, typically favors β | NaOMe/MeOH |

| Levulinoyl (C4) | Temporary protection for regioselectivity | Hydrazine acetate |

Benzyl groups are preferred for GlcNAc donors to avoid β-bias from C2 participation.

Orthogonal Deprotection Sequences

A typical sequence for GlcNAc(α1-4)Gal involves:

-

Global benzylation : Protects all hydroxyls except C4 of galactose.

-

Selective levulinoyl removal : Enables glycosylation at C4.

-

Final deprotection : Hydrogenolysis (for benzyl) and Zemplén transesterification (for acetyl).

Stereochemical Inversion Techniques

Mitsunobu Reaction

The Mitsunobu reaction enables inversion of configuration at C1 post-glycosylation. For example:

Radical-Based Methods

Photochemical radical generation at C1 of GlcNAc donors, followed by trapping with galactose, achieves α-selectivity via non-ionic mechanisms. Yields remain moderate (30–40%) due to competing pathways.

Analytical Validation

NMR Characterization

Critical NMR signals for GlcNAc(α1-4)Gal:

Chemical Reactions Analysis

Types of Reactions

4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the galactose unit can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the acetamido moiety can be reduced to form corresponding amines.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include periodic acid and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride or tosyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or carboxylic acids, while reduction of the acetamido group can yield amines.

Scientific Research Applications

4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.

Biology: It is involved in the study of glycoproteins and glycolipids, which are essential components of cell membranes and play crucial roles in cell signaling and recognition.

Medicine: It is used in the development of therapeutic agents, particularly in the design of drugs targeting bacterial cell walls, as it mimics the structure of natural glycosaminoglycans.

Industry: It is used in the production of various biochemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to lectins and other carbohydrate-binding proteins, influencing cell-cell interactions and signaling pathways. The acetamido group enhances its binding affinity and specificity for certain proteins, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

N-Acetyllactosamine (Galβ(1→4)GlcNAc)

- Structure : β(1→4) linkage between galactose and GlcNAc.

- Biological Role : A fundamental unit in human milk oligosaccharides and blood group antigens. Recognized by galectins and involved in cell-cell communication .

- Enzymatic synthesis of N-acetyllactosamine is well-established using β1,4-galactosyltransferases, whereas the α-linked variant requires specialized glycosyltransferases or chemical synthesis .

4-O-(β-D-Galactofuranosyl)-α,β-D-glucopyranose

- Structure: Features a galactofuranose (five-membered ring) instead of galactopyranose (six-membered ring) linked to GlcNAc.

- Biological Role : Mimics oligosaccharides in bacterial and fungal cell walls (e.g., Aspergillus spp.), serving as a probe for studying pathogen-host interactions .

- Key Differences: The furanose ring introduces steric constraints, reducing compatibility with mammalian glycosidases but enhancing stability against enzymatic degradation in microbial environments . Synthetic accessibility is lower due to the rarity of galactofuranosyltransferases, necessitating chemical glycosylation strategies .

Lactose (Galβ(1→4)Glc)

2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-glucopyranose

Biological Activity

4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose, commonly referred to as GlcNAcGal, is a glycosylated compound with notable biological activities. Its structure consists of a D-galactose moiety linked to a 2-acetamido-2-deoxy-D-glucopyranosyl group, contributing to its potential as a bioactive molecule in various biochemical pathways. This article reviews the biological activity of GlcNAcGal, focusing on its effects on cellular processes, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C14H25NO11

- Molecular Weight : 383.35 g/mol

- CAS Number : 76909-76-7

Inhibition of Glycoconjugate Biosynthesis

Research indicates that GlcNAcGal and related compounds can inhibit the biosynthesis of glycoconjugates. A study demonstrated that specific analogs of 2-acetamido-2-deoxy-D-glucose significantly reduced the incorporation of labeled glucosamine into glycosaminoglycans (GAGs) in cultured hepatocytes. This inhibition was attributed to the competition for metabolic pathways necessary for GAG synthesis, suggesting a mechanism where GlcNAcGal may interfere with normal cellular processes by diluting the specific activity of glucosamine .

Effects on Cellular Metabolism

The incorporation of GlcNAcGal into cellular metabolism has been shown to affect protein synthesis. In vitro studies revealed that treatment with GlcNAcGal analogs led to a marked decrease in total protein synthesis, indicating potential uridine trapping mechanisms that deplete UTP pools necessary for nucleotide synthesis . This effect highlights the compound's role as a metabolic inhibitor within cells.

Study on Glycosaminoglycan Synthesis

A pivotal study investigated various 2-acetamido-2-deoxy-D-glucose analogs, including GlcNAcGal, assessing their impact on GAG synthesis in primary hepatocyte cultures. The results indicated that at concentrations of 1.0 mM, GlcNAcGal analogs reduced GAG synthesis to approximately 7% of control levels, while also affecting overall protein synthesis . This study underscores the compound's significant inhibitory effects on key metabolic pathways.

Data Table: Summary of Biological Activities

Potential Therapeutic Applications

Given its biological activity, GlcNAcGal may have therapeutic implications in diseases characterized by aberrant glycoconjugate metabolism, such as certain cancers and inflammatory conditions. By modulating glycosylation patterns, it could serve as a potential tool for therapeutic intervention in these diseases.

Q & A

Q. What synthetic methodologies are most effective for constructing the α-glycosidic bond in 4-O-(2-Acetamido-2-deoxy-α-D-glucopyranosyl)-D-galactose?

- Methodological Answer : The synthesis typically involves regioselective glycosylation using a protected 2-acetamido-2-deoxy-α-D-glucopyranosyl donor (e.g., trichloroacetimidate or thioglycoside) and a D-galactose acceptor. Key steps include:

- Protecting group strategy : Temporary protection of hydroxyl groups (e.g., acetyl, benzyl) to direct reactivity.

- Promoters : Use of Lewis acids like trimethylsilyl triflate (TMSOTf) to activate the glycosyl donor.

- Solvent optimization : Non-polar solvents (e.g., dichloromethane) favor α-selectivity in glycosylation.

Post-synthesis, global deprotection (e.g., catalytic hydrogenation or alkaline hydrolysis) yields the target compound. Validation via NMR and mass spectrometry is critical .

Q. How is the stereochemical purity of this compound confirmed after synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1D H and C NMR identify anomeric proton signals (δ ~5.0–5.5 ppm for α-configuration). 2D experiments (COSY, HSQC, NOESY) confirm linkage and spatial correlations.

- Mass Spectrometry : MALDI-TOF or ESI-MS verifies molecular weight (e.g., calculated vs. observed ).

- Comparative analysis : Match spectral data with literature or synthetic standards of analogous structures (e.g., β-linked isomers) .

Q. What role does this compound play in glycobiology research?

- Methodological Answer : It serves as a model substrate for studying:

- Enzyme specificity : Testing glycosyltransferases (e.g., galactosyltransferases) for α/β linkage preferences.

- Lectin interactions : Used in glycan microarrays or SPR assays to map carbohydrate-binding proteins.

- Structural studies : Co-crystallization with lectins or antibodies to resolve binding epitopes .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzymatic transferase assays involving this compound?

- Methodological Answer : Discrepancies (e.g., variable enzyme kinetics) may arise from:

- Impurity profiling : Validate substrate purity via HPLC or capillary electrophoresis.

- Buffer optimization : Adjust pH, ionic strength, or co-factors (e.g., Mn) to stabilize enzyme activity.

- Control experiments : Compare activity with structurally defined standards (e.g., β-linked analogs) to rule out stereochemical interference .

Q. What computational tools are recommended for predicting the conformational dynamics of this compound in solution?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., GLYCAM06) to model glycosidic bond flexibility and hydration effects.

- Quantum Mechanics (QM) : Calculate anomeric effect stabilization or transition states for glycosylation reactions.

- Docking studies : Predict binding modes with lectins using software like AutoDock or HADDOCK .

Q. How can isotopic labeling (e.g., C) enhance NMR studies of this compound?

- Methodological Answer :

- Site-specific labeling : Introduce C at the anomeric carbon or acetamido group to track metabolic incorporation or enzymatic processing.

- Isotope-edited NMR : Resolve overlapping signals in complex mixtures (e.g., cell lysates).

- Dynamic studies : Measure rotational correlation times to assess molecular motion in solution .

Q. What strategies improve the solubility of this compound for in vitro assays?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups (e.g., sulfation, phosphorylation) at non-critical positions.

- Co-solvents : Use DMSO or cyclodextrins to enhance aqueous solubility without disrupting bioactivity.

- Temperature/pH adjustment : Pre-dissolve in mild alkaline buffers (pH 7.5–8.5) for charged species .

Q. How do researchers analyze discrepancies between calculated and observed molecular weights in mass spectrometry?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.